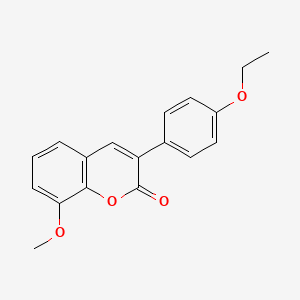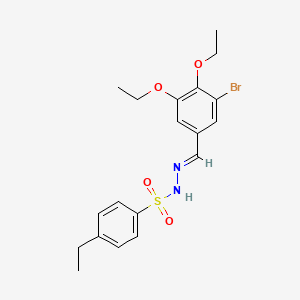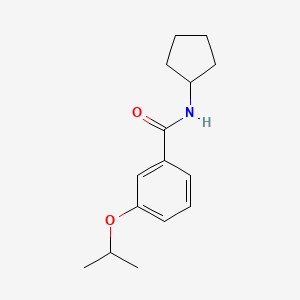![molecular formula C22H22N2O4S2 B5739439 N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as MSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSB is a white, crystalline solid that is soluble in organic solvents, and its molecular formula is C23H24N2O4S2.
Mechanism of Action
The mechanism of action of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the formation of covalent bonds between this compound and its target molecules. This compound can selectively react with lysine residues in proteins, which can lead to the inhibition of enzymatic activity or the disruption of protein-protein interactions. This compound can also inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, depending on the target molecule and the concentration of this compound used. Inhibition of carbonic anhydrase by this compound can lead to the reduction of bicarbonate production and pH regulation in the body. This compound can also inhibit the activity of acetylcholinesterase, which can lead to the accumulation of acetylcholine and the stimulation of cholinergic receptors.
Advantages and Limitations for Lab Experiments
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has several advantages for use in lab experiments, including its selectivity for lysine residues in proteins and its ability to form strong hydrogen bonds with other molecules. However, this compound can also have off-target effects and can react with other nucleophiles in the reaction mixture, which can complicate data interpretation. Additionally, this compound can be difficult to synthesize in high yields and may require specialized equipment and expertise.
Future Directions
There are several future directions for research on N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide, including:
1. Development of this compound-based inhibitors for other enzymes and proteins.
2. Investigation of the potential use of this compound as a building block for the synthesis of functional materials.
3. Study of the effects of this compound on different cell types and in vivo models.
4. Optimization of the synthesis of this compound and related compounds.
5. Exploration of the potential use of this compound in drug discovery and development.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific fields, including medicinal chemistry, biochemistry, and materials science. This compound has a unique mechanism of action and can selectively modify lysine residues in proteins, which makes it a useful tool for studying protein structure and function. While this compound has several advantages for use in lab experiments, there are also limitations and challenges that need to be addressed in future research.
Synthesis Methods
The synthesis of N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves the reaction between N-methylbenzenesulfonamide and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phosgene and ammonia to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
Scientific Research Applications
N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as an inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. This compound has also been studied for its potential use in cancer therapy, as it has demonstrated cytotoxic effects against several cancer cell lines.
In biochemistry, this compound has been used as a tool to probe the structure and function of proteins. This compound can selectively modify lysine residues in proteins, which can be used to study the role of lysine residues in protein-protein interactions and enzymatic activity.
In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers. This compound can form strong hydrogen bonds with other molecules, which makes it a useful component for designing materials with specific properties.
Properties
IUPAC Name |
N-methyl-N,N'-bis-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-17-9-13-20(14-10-17)29(25,26)23-22(19-7-5-4-6-8-19)24(3)30(27,28)21-15-11-18(2)12-16-21/h4-16H,1-3H3/b23-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQSHZXLYZCSFS-GHVJWSGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)


![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)



